N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated methoxyphenyl group and a methoxyphenyl-substituted dihydropyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazinyl core: This could involve the condensation of appropriate amines and diketones under acidic or basic conditions.
Substitution reactions: Introducing the chlorinated methoxyphenyl group and the methoxyphenyl group through nucleophilic substitution reactions.
Acetylation: The final step might involve acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield methoxybenzoic acid derivatives, while reduction could produce methoxyaniline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE
- N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-HYDROXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorinated and methoxy groups can enhance its interactions with biological targets and improve its solubility in organic solvents.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5/c1-28-15-6-4-14(5-7-15)24-10-9-23(19(26)20(24)27)12-18(25)22-16-11-13(21)3-8-17(16)29-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMAEBGLFPLDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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